molecular formula C16H18N4O4S B10881387 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B10881387
M. Wt: 362.4 g/mol
InChI Key: XMXYHYOJVBZUAH-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitrophenyl group, a sulfonyl group, and a pyridinylmethyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine typically involves multiple steps:

  • Formation of the Piperazine Core: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU can yield protected piperazines .

  • Introduction of the Pyridinylmethyl Group: : The pyridinylmethyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a piperazine derivative with a pyridinylmethyl halide under basic conditions.

  • Attachment of the Nitrophenylsulfonyl Group: : The final step involves the sulfonylation of the piperazine derivative with a nitrophenylsulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its target, while the pyridinylmethyl group can facilitate the compound’s entry into cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine: Similar structure but with the nitro group in the para position.

    1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine: Similar structure but with the pyridinylmethyl group attached at a different position on the pyridine ring.

Uniqueness

1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. This specific arrangement can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C16H18N4O4S/c21-20(22)15-6-1-2-7-16(15)25(23,24)19-11-9-18(10-12-19)13-14-5-3-4-8-17-14/h1-8H,9-13H2

InChI Key

XMXYHYOJVBZUAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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